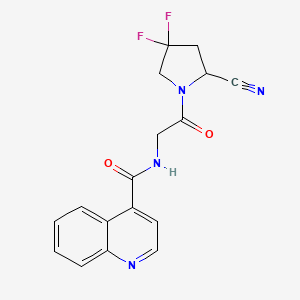

(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine

Description

(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine is a small-molecule inhibitor targeting fibroblast activation protein (FAP), a serine protease overexpressed in tumor stromal cells. Its optimized structure features:

- 4,4-Difluoro substitution on the pyrrolidine ring, enhancing FAP binding affinity .

- Glycine linkage between the quinolinoyl and 2-cyanopyrrolidine moieties, critical for maintaining affinity .

- 2-Cyanopyrrolidine scaffold, a common motif in prolyl peptidase inhibitors, modified for FAP specificity .

This compound, referred to as UAMC1110 in clinical studies, has become a cornerstone for developing FAP-targeted radiopharmaceuticals (e.g., [⁶⁸Ga]Ga-FAPI-04, [⁹⁹ᵐTc]Tc-FAPI-35) due to its high tumor-to-background contrast and selectivity .

Properties

Molecular Formula |

C17H14F2N4O2 |

|---|---|

Molecular Weight |

344.31 g/mol |

IUPAC Name |

N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide |

InChI |

InChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25) |

InChI Key |

PUOOCZVRHBHJRS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation (Compound 5 Synthesis)

The initial step involves coupling boc-protected 2-aminoacetic acid (4 ) with (S)-4,4-difluoropyrrolidine-2-carboxamide. This is achieved using:

- Reagents : HOBT (1-hydroxybenzotriazole), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DIPEA (N,N-diisopropylethylamine) in DMF.

- Conditions : Stirring at room temperature for 15 hours.

- Yield : 62% after silica column chromatography (DCM/MeOH, 90:10).

Table 1: Synthesis of Compound 5

| Component | Quantity (mmol) | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Boc-protected 4 | 22.3 | HOBT, EDCI, DIPEA, DMF, RT, 15 hr | 62 |

| Pyrrolidine carboxamide | 25.6 |

Dehydration to Nitrile (Compound 6 Synthesis)

Compound 5 undergoes dehydration with trifluoroacetic anhydride (TFAA) to form the nitrile-containing intermediate 6 :

- Reagents : TFAA, pyridine in anhydrous THF.

- Conditions : 0°C → room temperature, 3 hours.

- Yield : 87% after silica chromatography (DCM/MeOH, 95:5).

Table 2: Conversion of Compound 5 to 6

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Dehydration | TFAA, pyridine, THF, 0°C → RT, 3 hr | 87 |

Optimization of Reaction Conditions

Stereoselectivity and Functional Group Tolerance

- Stereoselectivity : The (S)-configuration of the pyrrolidine ring is critical for FAP inhibitory activity. Deviations (e.g., (R)-configured analogs) result in reduced potency.

- Protecting Groups : Boc protection ensures stability during amide bond formation and is removed under acidic conditions (e.g., TFAA).

Solvent and Catalyst Selection

- DMF vs. THF : DMF is preferred for amide couplings due to high solubility of reactants, while THF is used for dehydration to minimize side reactions.

- Copper-Mediated Radiosynthesis : For ¹⁸F-labeled derivatives, copper-mediated SNAAr (Suzuki nucleophilic aromatic substitution) reactions are employed, achieving >90% radiochemical purity.

Purification and Characterization Protocols

Chromatography

Spectroscopic Analysis

- ¹H NMR : Confirms coupling efficacy and stereochemistry (e.g., δ 4.97 for NH in 6 ).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 344.31 for 3 ).

Radiolabeling and Derivative Synthesis

For diagnostic applications, the boronic ester precursor 9 is synthesized and labeled with ¹⁸F via SNAAr:

- Reagents : ¹⁸F-fluoride, Cu(OTf)₂, DMA (N,N-dimethylacetamide).

- Conditions : 120°C, 20 minutes.

- Purity : >95% after C18 cartridge purification.

Table 3: Radiolabeling of [¹⁸F]3

| Parameter | Value/Details |

|---|---|

| Reaction Time | 20 minutes |

| Temperature | 120°C |

| Radiochemical Yield | >90% |

| HPLC Retention Time | 15 minutes (C18 column) |

Summary of Key Findings

| Aspect | Details |

|---|---|

| Core Scaffold | Quinoline-4-carboxamide + glycyl-pyrrolidine |

| Critical Steps | Amide coupling, dehydration, deprotection |

| Yield Optimization | 87% for dehydration step |

| Characterization | HRMS, ¹H NMR, HPLC |

Chemical Reactions Analysis

Quinoline Fragment Preparation

-

Demethylation and Esterification :

Quininic acid undergoes demethylation using 48% HBr, followed by esterification with methanol and thionyl chloride to yield methyl 6-hydroxyquinoline-4-carboxylate (47% yield) . -

Mitsunobu Coupling :

The hydroxyl group is functionalized via Mitsunobu reaction with 4-pentyn-1-ol (100% yield) .

Coupling Reactions

-

Amide Bond Formation :

The quinoline-4-carboxylic acid is activated as a tetrafluorophenyl (TFP) ester and coupled with (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile under peptide coupling conditions (e.g., HBTU/DIPEA) to form the glycyl linker .

Structural Modifications and SAR

Modifications to the scaffold significantly impact FAP inhibition (IC₅₀) and selectivity :

| Modification | Activity (IC₅₀) | Selectivity vs. DPP-IV |

|---|---|---|

| (4S)-Fluoropyrrolidine | 3.3 nM | >300-fold |

| (4R)-Fluoropyrrolidine | 1000 nM | <10-fold |

| 4,4-Difluoropyrrolidine (FAPI-04) | 3.2 nM | >1000-fold |

| Thiazolidine-4-carbonitrile (SB03058) | 22 nM | >200-fold |

Fluorine Substitution Effects

-

The (4S)-monofluorinated analog (SB03045) retains potency (IC₅₀ = 3.3 nM) comparable to 4,4-difluoro derivatives .

-

(4R)-Fluoro substitution reduces activity by 300-fold due to unfavorable exo-puckered ring conformation .

Ring Substitutions

-

Replacing pyrrolidine with thiazolidine (SB03058) reduces FAP affinity (IC₅₀ = 22 nM) but enhances selectivity over dipeptidyl peptidase IV (DPP-IV) .

-

Cyanopyrrolidine is critical for covalent binding to FAP’s catalytic serine, forming a reversible imidate adduct .

Fluorination

Amide Coupling

-

TFP Ester Activation :

Enhances electrophilicity of the quinoline carboxylate for nucleophilic attack by the glycyl-pyrrolidine amine :

Stability and Pharmacokinetics

-

Plasma Stability :

90% stability after 1 hour in human plasma due to the cyanopyrrolidine warhead’s resistance to hydrolysis .

-

LogD :

LogD = 1.32 (predicted), enabling moderate blood-brain barrier penetration .

Comparative Analysis of Derivatives

| Derivative | Modification | FAP IC₅₀ | DPP-IV IC₅₀ |

|---|---|---|---|

| FAPI-04 | 4,4-Difluoropyrrolidine | 3.2 nM | >1000 nM |

| SB03045 | (2S,4S)-4-Fluoropyrrolidine | 3.3 nM | >1000 nM |

| SB03058 | (4R)-Thiazolidine-4-carbonitrile | 22 nM | >1000 nM |

Scientific Research Applications

The applications of (4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine are primarily focused on its role as an inhibitor of fibroblast activation protein (FAP), with potential therapeutic applications in oncology and other diseases involving extracellular matrix remodeling .

Scientific Research Applications

This compound as a FAP Inhibitor

Fibroblast Activation Protein (FAP) is a serine protease related to dipeptidyl peptidase IV (DPPIV) that is linked to diseases involving the remodeling of the extracellular matrix . this compound and related compounds have been investigated for their potential to inhibit FAP, especially in oncology .

Structure-Activity Relationship (SAR) Studies

The N-4-quinolinoyl-Gly-(2S)-cyanoPro scaffold, which includes this compound, serves as a basis for creating highly potent and selective FAP inhibitors . Research has focused on optimizing compounds around this core structure to achieve low nanomolar inhibitory potency and high selectivity against related dipeptidyl peptidases (DPPs) such as DPPIV, DPP9, DPPII, and prolyl oligopeptidase (PREP) .

Mechanism of Action

The compound exerts its effects by inhibiting fibroblast activation protein (FAP), a serine protease overexpressed in cancer-associated fibroblasts. By binding to the active site of FAP, (4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine blocks its enzymatic activity, thereby reducing tumor growth and metastasis . The molecular targets and pathways involved include the inhibition of FAP-mediated degradation of extracellular matrix components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

A. Fluorination of the Pyrrolidine Ring

- 4,4-Difluoro substitution (in the target compound) improves FAP binding affinity (IC₅₀ = 0.47 nM) compared to non-fluorinated 2-cyanopyrrolidine derivatives (IC₅₀ > 1 nM) .

- Monofluoro or trifluoro analogs show reduced affinity, indicating the 4,4-difluoro configuration is optimal .

B. Amino Acid Linker Variations

- Glycine vs. D-Ala : Substituting glycine with D-alanine reduces FAP affinity (IC₅₀ increases to ~2 nM) but improves selectivity against DPPIV, DPP8/9, and PREP .

- Bulkier residues (e.g., Val, Phe) : Decrease affinity by >10-fold, highlighting glycine’s role in maintaining conformational flexibility .

C. Quinolinoyl vs. Pyridine-Based Moieties

- Pyridine-4-carbonyl (e.g., (pyridine-4-carbonyl)-Gly-boroPro): Exhibits high FAP affinity (IC₅₀ = 0.47 nM) but lower selectivity compared to the quinolinoyl derivative .

- Pyridine-3-carbonyl analogs: Show 3–5-fold reduced FAP binding, emphasizing the importance of the quinolinoyl group’s spatial arrangement .

Comparison with Boronic Acid Derivatives (boroPro)

BoroPro derivatives (e.g., (pyridine-4-carbonyl)-Gly-boroPro) compete with 2-cyanopyrrolidines for FAP inhibition:

BoroPro derivatives exhibit comparable FAP affinity but suffer from faster plasma clearance and lower metabolic stability compared to the target compound .

Comparison with Other FAP-Targeted Radiopharmaceuticals

The target compound’s derivatives outperform earlier FAP inhibitors (e.g., antibodies, vaccines) in tumor specificity and pharmacokinetic profiles .

Biological Activity

(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine is a compound that has gained attention in the field of medicinal chemistry, particularly for its biological activity as an inhibitor of fibroblast activation protein (FAP). FAP is a serine protease implicated in various pathologies, including cancer and fibrosis. This article delves into the biological activity, structure-activity relationships, and potential therapeutic applications of this compound.

This compound functions primarily as an inhibitor of FAP. The inhibition of FAP is significant because it plays a role in tumor progression and the remodeling of the extracellular matrix. By targeting FAP, this compound may enhance the efficacy of chemotherapeutic agents and improve imaging techniques for tumors.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the quinoline scaffold can significantly influence the inhibitory potency against FAP. The introduction of fluorine atoms at specific positions on the pyrrolidine ring has been shown to increase lipophilicity and improve binding affinity to FAP. For instance, compounds with fluorinated groups have demonstrated lower IC50 values, indicating higher potency:

| Compound | IC50 (nM) | Lipophilicity (ClogP) |

|---|---|---|

| FAPI-02 | 10.3 | -4.82 |

| FAPI-04 | 1.03 | -3.73 |

| This compound | 1.11 | 1.32 |

These findings suggest that strategic modifications can lead to more effective inhibitors with desirable pharmacokinetic properties .

In Vitro and In Vivo Studies

In vitro studies have shown that this compound exhibits strong binding affinity for FAP-expressing cells, leading to significant internalization and retention within these cells . In vivo experiments demonstrated that radiolabeled versions of this compound accumulate in tumors, providing a promising avenue for both diagnostic imaging and targeted therapy.

Case Study 1: Tumor Imaging

A study involving the use of an 18F-labeled version of this compound showed its potential as a positron emission tomography (PET) tracer for imaging FAP-positive tumors. The tracer demonstrated favorable biodistribution characteristics, with significant uptake in tumor tissues compared to surrounding normal tissues . This capability could facilitate early detection and monitoring of tumor progression.

Case Study 2: Therapeutic Applications

In another investigation, this compound was tested alongside chemotherapeutic agents in animal models. The results indicated that co-administration led to enhanced therapeutic efficacy, suggesting that FAP inhibition may sensitize tumors to chemotherapy by disrupting the supportive tumor microenvironment .

Q & A

Q. What are the key considerations for optimizing the synthesis of (4-quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine?

Methodological Answer: Synthesis optimization should prioritize reaction conditions (e.g., solvent choice, temperature) and purification techniques. For example, using anhydrous solvents and inert atmospheres minimizes side reactions. Characterization via -NMR and HRMS ensures structural fidelity, while yield optimization may require iterative adjustments to stoichiometry or catalyst loading. Safety protocols, such as handling cyanide-containing intermediates in fume hoods, are critical due to toxicity risks .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer: Employ chromatographic methods (HPLC or UPLC) with UV/Vis detection to assess purity. Stability studies should include accelerated degradation tests under stress conditions (e.g., heat, light, humidity). For example, storing samples at 40°C/75% RH for 4 weeks and monitoring degradation via mass spectrometry can identify labile functional groups (e.g., the cyano or difluoropyrrolidine moieties) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Multi-nuclear NMR (, , ) resolves structural features like the quinolinoyl ring and difluoropyrrolidine group. IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm). High-resolution mass spectrometry (HRMS) validates molecular weight within 1 ppm error. X-ray crystallography may further elucidate stereochemistry if crystalline forms are obtainable .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

Methodological Answer: Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant enzymes and kinetic assays (e.g., Michaelis-Menten analysis with IC determination). Cross-validate results with orthogonal methods like surface plasmon resonance (SPR) to measure binding affinities. Statistical tools (e.g., ANOVA) can identify outliers or systemic biases .

Q. What experimental designs are suitable for studying its environmental fate and degradation pathways?

Methodological Answer: Adopt a tiered approach:

- Laboratory studies : Simulate abiotic degradation (hydrolysis, photolysis) using controlled pH/temperature conditions. Track metabolites via LC-MS/MS.

- Ecosystem modeling : Apply fugacity models to predict partitioning into soil/water compartments.

- Microcosm assays : Evaluate biotic degradation using soil or microbial consortia, quantifying half-lives via isotope labeling (e.g., -tracing) .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

Methodological Answer: Use omics approaches:

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets.

- Transcriptomics : RNA-seq to map gene expression changes post-treatment.

- Metabolomics : NMR or LC-MS to profile metabolic disruptions. Validate findings with CRISPR-Cas9 knockouts of candidate pathways .

Q. What strategies mitigate interference from this compound’s metabolites in bioanalytical assays?

Methodological Answer: Develop selective extraction protocols (e.g., solid-phase extraction with hydrophilic-lipophilic balance cartridges). Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to distinguish parent compound from metabolites. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Methodological Frameworks

Q. How should researchers align studies on this compound with broader theoretical frameworks?

Methodological Answer: Link studies to pharmacological theories (e.g., structure-activity relationships for enzyme inhibitors) or chemical reactivity models (e.g., Hammett plots for electronic effects of substituents). For environmental studies, integrate with the "One Health" framework to assess human-ecosystem interactions .

Q. What statistical methods are optimal for analyzing dose-response heterogeneity in in vivo studies?

Methodological Answer: Mixed-effects models account for inter-individual variability. Bayesian hierarchical models can pool data across experiments. Dose-response curves should use nonlinear regression (e.g., four-parameter logistic models) with bootstrapping for confidence intervals .

Data Conflict Resolution

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

Methodological Answer: Investigate pharmacokinetic factors (e.g., bioavailability, protein binding) using PBPK (Physiologically Based Pharmacokinetic) modeling. Conduct ADME (Absorption, Distribution, Metabolism, Excretion) studies with radiolabeled compound to quantify tissue distribution and clearance rates. Compare in vitro assays with physiologically relevant conditions (e.g., 3D cell cultures vs. monolayer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.